1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O and a molecular weight of 273.02 g/mol . This compound is characterized by the presence of a bromine atom and a tetrafluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
This compound is often used in chemical synthesis
Action Environment
The action, efficacy, and stability of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be influenced by various environmental factors. For instance, it is recommended to be stored at ambient temperature .
Preparation Methods
The synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 2-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Comparison with Similar Compounds
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a similar structure but with the bromine atom in the para position relative to the tetrafluoroethoxy group.
1-Bromo-2,2,2-trifluoroethylbenzene: This compound has a trifluoroethyl group instead of a tetrafluoroethoxy group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSEHUUSPUFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.